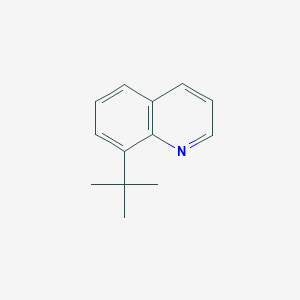
8-Tert-butylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Tert-butylquinoline is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
8-TBQ exhibits notable antimicrobial properties. Research has demonstrated that derivatives of 8-hydroxyquinoline, including 8-TBQ, possess significant antibacterial activity against various pathogens. For instance, studies show that certain 8-hydroxyquinoline derivatives can inhibit the growth of Staphylococcus aureus and other Gram-positive bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have indicated that 8-TBQ derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, research on related quinoline compounds has shown promising results against different cancer cell lines, suggesting that 8-TBQ may similarly contribute to cancer therapy .
Antimalarial Activity
A notable application of 8-TBQ is its enhanced antimalarial activity when compared to other quinoline derivatives. The introduction of the tert-butyl group at the C-2 position significantly improves the blood schizontocidal activity against Plasmodium species. Studies have shown that compounds like 2-tert-butylprimaquine (a derivative of primaquine) exhibit potent activity against both drug-sensitive and multidrug-resistant strains of malaria .
Organic Light-Emitting Diodes (OLEDs)
8-TBQ is utilized in the field of organic electronics, particularly in OLEDs. Its properties as an electron transport material make it suitable for enhancing the efficiency and stability of OLED devices. The incorporation of 8-TBQ into OLED formulations has been shown to improve device performance by facilitating better charge transport and reducing energy losses during operation .
Fluorescent Chemosensors
Another significant application is in the development of fluorescent chemosensors for metal ions. The ability of 8-TBQ to form complexes with metal ions allows it to be used as a sensor for detecting heavy metals in environmental samples. This capability is crucial for monitoring pollution and ensuring environmental safety .
Antioxidant Properties
Research indicates that 8-TBQ exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems. This property positions it as a potential candidate for therapeutic applications aimed at reducing oxidative damage associated with various diseases .
Summary of Biological Activities
The following table summarizes various biological activities associated with 8-TBQ and its derivatives:
| Activity Type | Compound/Derivative | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | 8-Hydroxyquinoline Derivative | 5-20 | Inhibition of bacterial cell division |
| Anticancer | 2-tert-butyl-8-quinolinamine | 10-30 | Induction of apoptosis |
| Antimalarial | 2-tert-butylprimaquine | <5 | Inhibition of heme crystallization |
| Fluorescent Sensor | 8-TBQ | - | Complexation with metal ions |
Case Study: Antimalarial Activity
A study conducted on the antimalarial efficacy of 2-tert-butylprimaquine revealed its superior performance compared to primaquine, with IC50 values indicating potent action against resistant malaria strains. The mechanism involves disrupting heme metabolism within the parasite, thus enhancing therapeutic outcomes .
Propiedades
Número CAS |
75413-96-6 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
8-tert-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3 |
Clave InChI |
OQKVXNPHJMUXOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
Key on ui other cas no. |
75413-96-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















